N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a chemical compound with diverse applications in scientific research. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Specific chemical reactions involving “this compound” are not detailed in the available literature.Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . More specific physical and chemical properties of “this compound” are not provided in the available literature.Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonists
Research has shown that certain imidazole derivatives serve as potent, orally active antihypertensives by acting as nonpeptide angiotensin II receptor antagonists. These compounds, including the series of N-(biphenylylmethyl)imidazoles, demonstrate significant antihypertensive effects upon oral administration. The modifications in the imidazole structure, such as introducing acidic isosteres like the tetrazole ring, have been found to enhance oral antihypertensive potency, indicating the importance of structural variation in drug development for hypertension treatment (Carini et al., 1991).
Antitumor Agents
The synthesis and chemistry of imidazotetrazines, a class of compounds including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have shown broad-spectrum antitumor activity. These compounds, acting potentially as prodrug modifications of triazenes, highlight the role of imidazole derivatives in developing novel antitumor agents (Stevens et al., 1984).
Catalysis by N-Heterocyclic Carbenes
Imidazol-2-ylidenes, a type of N-heterocyclic carbene (NHC), have been identified as efficient catalysts in transesterification and acylation reactions, involving various esters and alcohols. The capability of these NHCs to facilitate reactions under mild conditions without requiring metal catalysts opens up new pathways for sustainable and efficient synthesis processes (Grasa et al., 2003).
Modification Strategies to Reduce Metabolism
Studies on imidazol-1-yl and pyrimidine derivatives have explored modifications to reduce metabolism mediated by aldehyde oxidase (AO). These investigations have led to strategies that may be applicable across various drug discovery programs, emphasizing the significance of structural modifications to improve drug stability and efficacy (Linton et al., 2011).
Synthesis of Imidazole Derivatives
Research into the modular synthesis of tetrasubstituted imidazoles and trisubstituted oxazoles showcases the wide application of imidazole derivatives in chemistry and technology. These compounds are part of many natural products and exhibit a range of biological activities, further underlining the versatility of imidazole frameworks in synthetic chemistry (Kison & Opatz, 2009).
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including “N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide”, may be a promising direction for future research.
Eigenschaften
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-12-3-1-2-4-13(12)22-19-14)18-8-10-20-9-7-17-15(20)11-5-6-11/h7,9,11H,1-6,8,10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBWATCVJPYMHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=CN=C3C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.